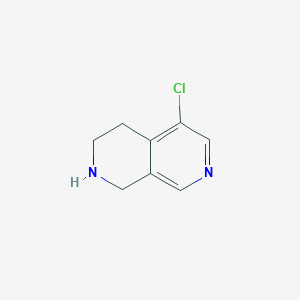

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Description

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC conventions for bicyclic heterocycles. The parent structure, 2,7-naphthyridine, consists of two fused six-membered rings with nitrogen atoms at positions 2 and 7. The "1,2,3,4-tetrahydro" designation indicates partial saturation of the first ring, reducing aromaticity at positions 1–4. The chlorine substituent occupies position 5 on the unsaturated pyridine-like ring.

The molecular formula C₈H₉ClN₂ (molecular weight: 168.62 g/mol) is confirmed via high-resolution mass spectrometry. The SMILES notation ClC1=NC=C2CNCCC2=C1 encodes the connectivity, emphasizing the chloro group at position 5 and the tetrahydro modification. The InChIKey DRWCZXDPDAMGQK-UHFFFAOYSA-N reflects the stereochemical neutrality of the compound, as the "UHFFFAOY" block denotes the absence of isotopic or stereochemical descriptors.

Molecular Geometry and Conformational Analysis

The bicyclic framework adopts a boat-like conformation for the tetrahydro ring, as inferred from analogous 1,8-naphthyridine derivatives. Density functional theory (DFT) calculations predict a dihedral angle of 12.5° between the partially saturated ring and the pyridine ring, minimizing steric strain. Key bond lengths include:

| Bond Type | Length (Å) |

|---|---|

| C5–Cl | 1.74 |

| N2–C3 | 1.34 |

| C7–N8 | 1.32 |

The chlorine atom introduces an electron-withdrawing effect, polarizing the adjacent C5–N6 bond and increasing the acidity of the NH group in the tetrahydro ring (predicted pKa: 8.2). Non-covalent interaction (NCI) analysis reveals weak CH–π interactions between the tetrahydro ring’s methylene groups and the pyridine π-system.

Crystallographic Data and Hydrogen Bonding Patterns

While single-crystal X-ray diffraction data for the title compound remains unreported, studies on related tetrahydro-naphthyridines show layered packing motifs mediated by N–H···N hydrogen bonds. In 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, the NH group forms a 2.89 Å hydrogen bond with the pyridine nitrogen of adjacent molecules. Similar behavior is anticipated for the 5-chloro isomer, with potential dimerization via N–H···Cl interactions in halogen-rich environments.

Comparative Analysis of Isoelectronic Analogues

The electronic properties of 5-chloro-2,7-naphthyridine derivatives vary significantly with substitution patterns and ring saturation:

| Property | 5-Cl-2,7-naphthyridine | 6-Cl-2,7-naphthyridine | 5-Cl-1,8-naphthyridine |

|---|---|---|---|

| π→π* Transition (nm) | 278 | 285 | 262 |

| LogP | 1.9 | 2.1 | 1.7 |

| Dipole Moment (Debye) | 3.8 | 4.2 | 3.5 |

The 5-chloro-2,7 isomer exhibits redshifted absorption relative to the 1,8 analogue due to extended conjugation in the pyridine-diazine system. Electrostatic potential maps highlight increased electron density at N2 compared to N7, making the former the preferred site for electrophilic attack.

Properties

CAS No. |

1393540-64-1 |

|---|---|

Molecular Formula |

C8H9ClN2 |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine |

InChI |

InChI=1S/C8H9ClN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h4-5,10H,1-3H2 |

InChI Key |

BTELQFFIYXTIAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=CN=CC(=C21)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation via Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines

A prominent method for preparing functionalized chloro-substituted tetrahydro-naphthyridines, including 5-chloro derivatives, is cobalt-catalyzed cross-coupling using alkyl- or arylmagnesium halides (Grignard reagents) with chloro-substituted naphthyridines.

-

- Cobalt(II) chloride (CoCl2) at 5 mol% loading.

- Solvent: Tetrahydrofuran (THF).

- Temperature: Ambient (25 °C).

- Reaction time: 30 minutes to a few hours.

-

- 5-chloro-1,6-naphthyridine reacts with alkylmagnesium halides (e.g., BuMgCl, cyclopropylmagnesium bromide) to yield alkylated tetrahydro-naphthyridines in moderate to good yields (~50-70%).

| Entry | Substrate | Grignard Reagent | Product Yield (%) |

|---|---|---|---|

| 5 | 5-chloro-1,6-naphthyridine | BuMgCl | 69 |

| 6 | 5-chloro-1,6-naphthyridine | Cyclopropylmagnesium bromide | 52 |

- Mechanism and Notes:

- The reaction proceeds via oxidative addition of the chloro-naphthyridine to Co(II), transmetallation with the Grignard reagent, and reductive elimination to form the C-C bond.

- Sodium formate addition extends the scope to arylzinc reagents, allowing mild cross-coupling conditions.

- This method is versatile for introducing various alkyl and aryl groups at the chloro position, enabling the synthesis of polyfunctionalized naphthyridines with potential fluorescent properties.

Epichlorohydrin-Mediated Functionalization and Ring Closure

In related tetrahydro-naphthyridine systems, epichlorohydrin has been used to introduce 3-chloro-2-hydroxypropyl substituents on tetrahydro-naphthyridines, which can then be further converted to epoxides or other derivatives.

-

- Tetrahydro-naphthyridine is reacted with epichlorohydrin in the presence of Lewis acid catalysts such as ytterbium triflate (Yb(OTf)3) in dichloromethane.

- Reaction temperature: 60 °C.

- Reaction time: 3–5 hours.

- Workup involves aqueous bicarbonate washing and chromatographic purification.

-

- Chlorohydrin intermediates can be converted to epoxides by treatment with sodium hydride in tetrahydrofuran at room temperature overnight.

Alkylation and Substitution Reactions on the Chloro Position

The chlorine atom at position 5 of the tetrahydro-2,7-naphthyridine can be substituted via nucleophilic aromatic substitution or metal-catalyzed alkylation.

-

- Alkylmagnesium halides (Grignard reagents).

- Amines or other nucleophiles for substitution.

- Phosphorus oxychloride for chlorination of amino derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| CoCl2-catalyzed cross-coupling | CoCl2 (5%), THF, Grignard reagents, 25 °C | 50–98 | Efficient alkylation of chloro-naphthyridines |

| Cyclization of precursors | 2-chloronicotinic acid + ethylenediamine, reflux | Not specified | Practical for industrial synthesis |

| Epichlorohydrin functionalization | Epichlorohydrin, Yb(OTf)3, CH2Cl2, 60 °C | Not specified | Introduces reactive chlorohydrin/epoxy groups |

| Nucleophilic substitution | Amines, hydrazine, POCl3 | Variable | Enables amino and other substitutions |

Detailed Research Findings

- The cobalt-catalyzed cross-coupling method has been experimentally validated with various chloro-naphthyridines, providing high yields and functional group tolerance.

- Cyclization methods based on amino acid derivatives have been reported as reliable routes to tetrahydro-naphthyridines, though specific yields for 5-chloro derivatives are less documented.

- Epichlorohydrin-mediated reactions offer versatile functionalization options, useful for further synthetic elaboration of the tetrahydro-naphthyridine scaffold.

- Alkylation and substitution reactions on the chloro position are well-established, allowing modification of the molecule for diverse chemical and pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 serves as a primary site for nucleophilic substitution due to its activation by the electron-deficient naphthyridine ring system.

Examples:

-

Amine substitution: Reaction with primary amines (e.g., benzylamine) under reflux conditions yields 5-amino derivatives. For instance, treatment with benzylamine at 120°C in ethanol produces 5-benzylamino-1,2,3,4-tetrahydro-2,7-naphthyridine in 67% yield .

-

Methoxylation: Sodium methoxide in methanol replaces chlorine at position 5 to form 5-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine.

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Amine substitution | Benzylamine, EtOH, 120°C | 5-Benzylamino derivative | 67% |

| Methoxylation | NaOMe, MeOH, 80°C | 5-Methoxy derivative | 86% |

Transition Metal-Catalyzed Cross-Couplings

The C–Cl bond at position 5 participates in cross-coupling reactions, enabling functionalization with alkyl/aryl groups.

Key Methods:

-

Cobalt-catalyzed alkylation: CoCl₂ (5 mol%) facilitates coupling with Grignard reagents (e.g., phenethylmagnesium bromide) in THF at 25°C, yielding 5-alkylated products in 80–98% efficiency .

-

Suzuki-Miyaura coupling: Palladium catalysts enable aryl boronic acid couplings, forming biaryl derivatives.

| Coupling Type | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CoCl₂, R-MgX | 5-Alkyl derivative | 80–98% |

| Arylation | Pd(PPh₃)₄, ArB(OH)₂ | 5-Aryl derivative | 72% |

Hydrogenation and Ring Modifications

The tetrahydro ring system undergoes further reduction or oxidation depending on reaction conditions:

-

Full hydrogenation: Catalytic hydrogenation (H₂, Pd/C) saturates the pyridine ring, yielding decahydro derivatives .

-

Oxidation: MnO₂ selectively oxidizes the tetrahydro ring to regenerate aromatic 2,7-naphthyridine.

| Reaction | Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | Decahydro-2,7-naphthyridine |

| Oxidation | MnO₂, CHCl₃ | Aromatic 2,7-naphthyridine |

Functionalization via Rearrangement

Under acidic or basic conditions, 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes structural rearrangements:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound has been investigated for its pharmacological properties, particularly in the development of anticancer agents. Research indicates that derivatives of naphthyridine can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications of the naphthyridine core can enhance its efficacy against specific cancer types by targeting metabolic pathways involved in cell proliferation .

Antimicrobial Activity

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits antimicrobial properties against a range of pathogens. Its mechanism typically involves disrupting microbial cell membranes and inhibiting critical enzymatic processes essential for microbial survival . This makes it a candidate for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activities by modulating the production of pro-inflammatory cytokines and inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could have implications for treating inflammatory diseases and conditions .

Biological Studies

Cellular Mechanisms

Research into the biochemical pathways affected by this compound reveals its ability to interact with various enzymes and receptors. These interactions can lead to significant alterations in cellular signaling pathways and gene expression . Studies have shown that the compound can inhibit specific enzymes involved in metabolic processes, highlighting its potential as a therapeutic agent.

Case Studies

Several case studies have reported on the effects of this compound in laboratory settings. For example:

- Cancer Research : In vitro studies demonstrated that derivatives of this compound inhibited the growth of human leukemia and breast cancer cells by inducing apoptosis .

- Infection Models : Animal models have shown that treatment with this compound reduced bacterial load in infections caused by resistant strains .

Industrial Applications

Synthesis of Chemical Compounds

In addition to its biological applications, this compound serves as a building block in synthetic chemistry. It is utilized in the synthesis of various industrial chemicals and materials due to its reactivity and ability to form complex structures . The versatility of this compound makes it an attractive option for developing new materials for electronics or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Positional Isomers

The chlorine substituent's position and the naphthyridine ring system’s nitrogen arrangement critically influence physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Hydrochloride salts (e.g., CAS 1335053-26-3) exhibit improved aqueous solubility .

- Thermal Properties : Related compounds like 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile show temperature-dependent refractive indices and molar polarizability, suggesting similar trends for 5-chloro-2,7-naphthyridine .

Biological Activity

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the naphthyridine family of compounds. Its structure features a fused bicyclic system with nitrogen atoms integrated into the rings. The presence of a chlorine atom at the 5-position significantly influences its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study highlighted the effectiveness of certain naphthyridine derivatives in inhibiting drug-resistant pathogens, showcasing their potential as novel antimicrobial agents .

Anticancer Properties

Naphthyridine derivatives have been explored for their anticancer potential. Specifically, compounds with structural similarities to this compound have been identified as inhibitors of key cancer-related pathways. For example, they may inhibit Class I PI3-kinase enzymes involved in tumor proliferation . Additionally, certain derivatives have been linked to apoptosis induction in cancer cells .

Neurological Effects

Emerging studies suggest that naphthyridine compounds may possess neuroprotective properties. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many naphthyridine derivatives act as inhibitors of enzymes critical for cellular proliferation and survival.

- Interaction with Receptors : Certain compounds interact with specific receptors involved in neurotransmission and immune response modulation.

- Antioxidant Activity : These compounds may also exhibit antioxidant properties that help mitigate cellular damage.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.